molecular formula Sr(NO3)2<br>N2O6S B156861 Strontium nitrate CAS No. 10042-76-9

Strontium nitrate

Cat. No. B156861
CAS RN: 10042-76-9
M. Wt: 211.6 g/mol
InChI Key: DHEQXMRUPNDRPG-UHFFFAOYSA-N
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Patent
US04056365

Procedure details

A strontium nitrate solution was prepared by dissolving 0.0302 grams of strontium nitrate in 50 milliliters of a mixture of 4 parts by volume of methanol and 1 part by volume of water. The solution was added to very finely-divided particles of silver to provide 0.025 percent strontium by weight of the mixture. The mixture and similar undoped particles of silver were pressed into compacts at 4 tons per square inch. The undoped compacts had a density of 5.28 grams/cc and the doped compacts had a density of 5.65 grams/cc. The compacts were heated to 650° C at 25° C/min and held at that temperature for 20 minutes. They were then heated to 875° C at 25° C/min and held at that temperature for 21/4 hours. The resulting undoped pieces had a density of 8.93 grams/cc and an electrical conductivity of 89 percent IACS. The doped pieces had a density of 9.55 grams/cc and an electrical conductivity of 97.5 percent IACS. Surface blistering was slight on the undoped pieces and very slight on the doped pieces.
Quantity
0.0302 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.025%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>CO.O.[Ag]>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[Sr:5] |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
0.0302 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
Name
mixture
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[Sr]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.025%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04056365

Procedure details

A strontium nitrate solution was prepared by dissolving 0.0302 grams of strontium nitrate in 50 milliliters of a mixture of 4 parts by volume of methanol and 1 part by volume of water. The solution was added to very finely-divided particles of silver to provide 0.025 percent strontium by weight of the mixture. The mixture and similar undoped particles of silver were pressed into compacts at 4 tons per square inch. The undoped compacts had a density of 5.28 grams/cc and the doped compacts had a density of 5.65 grams/cc. The compacts were heated to 650° C at 25° C/min and held at that temperature for 20 minutes. They were then heated to 875° C at 25° C/min and held at that temperature for 21/4 hours. The resulting undoped pieces had a density of 8.93 grams/cc and an electrical conductivity of 89 percent IACS. The doped pieces had a density of 9.55 grams/cc and an electrical conductivity of 97.5 percent IACS. Surface blistering was slight on the undoped pieces and very slight on the doped pieces.
Quantity
0.0302 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.025%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>CO.O.[Ag]>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[Sr:5] |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
0.0302 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
Name
mixture
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[Sr]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.025%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04056365

Procedure details

A strontium nitrate solution was prepared by dissolving 0.0302 grams of strontium nitrate in 50 milliliters of a mixture of 4 parts by volume of methanol and 1 part by volume of water. The solution was added to very finely-divided particles of silver to provide 0.025 percent strontium by weight of the mixture. The mixture and similar undoped particles of silver were pressed into compacts at 4 tons per square inch. The undoped compacts had a density of 5.28 grams/cc and the doped compacts had a density of 5.65 grams/cc. The compacts were heated to 650° C at 25° C/min and held at that temperature for 20 minutes. They were then heated to 875° C at 25° C/min and held at that temperature for 21/4 hours. The resulting undoped pieces had a density of 8.93 grams/cc and an electrical conductivity of 89 percent IACS. The doped pieces had a density of 9.55 grams/cc and an electrical conductivity of 97.5 percent IACS. Surface blistering was slight on the undoped pieces and very slight on the doped pieces.
Quantity
0.0302 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.025%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>CO.O.[Ag]>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[Sr:5] |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
0.0302 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
Name
mixture
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[Sr]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.025%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.